(Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride)
Description
(Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) is a deuterium-labeled metabolite of sertraline, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. This compound is specifically designed as an internal standard for quantitative analysis in pharmacokinetic and metabolic studies. The deuterium atoms (d3) are incorporated into the methyl group of the parent compound, enhancing its detection accuracy via mass spectrometry by distinguishing it from non-deuterated analytes in biological matrices . Its molecular formula is C₁₇H₁₄Cl₂D₃N·HCl, with a molecular weight of 345.7 . The "rac-cis" designation indicates a racemic mixture of the cis-diastereomers, reflecting the stereochemistry at the tetrahydronaphthalene ring .
Properties
Molecular Formula |
C16H16Cl3N |
|---|---|
Molecular Weight |
331.7 g/mol |
IUPAC Name |
(1S,4S)-1,2,2-trideuterio-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1/i8D2,16D; |
InChI Key |
YKXHIERZIRLOLD-QNOYXQFJSA-N |
Isomeric SMILES |
[2H][C@]1(C2=CC=CC=C2[C@@H](CC1([2H])[2H])C3=CC(=C(C=C3)Cl)Cl)N.Cl |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of (Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) involves two primary stages:
- Synthesis of N-Desmethyl Sertraline (racemic cis-isomer) .
- Deuteration at specific molecular positions .
Synthesis of N-Desmethyl Sertraline
N-Desmethyl Sertraline is typically synthesized via demethylation of Sertraline or through direct synthesis from tetralone intermediates.
Demethylation of Sertraline
Sertraline undergoes oxidative demethylation using agents like titanium tetrachloride (TiCl₄) or boron tribromide (BBr₃) to yield N-Desmethyl Sertraline. However, this method often results in mixtures of cis and trans isomers, necessitating resolution:
- Racemic Resolution : The cis isomer is resolved using chiral acids (e.g., D-(-)-mandelic acid) to form diastereomeric salts, which are separated via crystallization.
- Hydrogenation : Imine intermediates derived from tetralone and methylamine are hydrogenated using Pd/BaSO₄ catalysts to enhance cis/trans ratios (>3:1).
Direct Synthesis from Tetralone
A more efficient route involves condensing tetralone with aqueous methylamine in a closed vessel at 70–80°C for 40–50 hours, followed by hydrogenation with Pd/BaSO₄. This method avoids hazardous TiCl₄ and achieves higher cis isomer purity (>83%).
Deuteration Strategies
Deuterium incorporation is achieved through H/D exchange or deuterated reagents :
H/D Exchange Catalyzed by Ru/C
- Conditions : N-Desmethyl Sertraline is treated with deuterium oxide (D₂O) under H₂ atmosphere using Ru/C as a catalyst at 80°C.
- Outcome : This method introduces three deuterium atoms at the N-methyl group (if present) or adjacent carbons, achieving >93% deuteration.
Use of Deuterated Methylamine
Optimization of Reaction Conditions
Hydrogenation and Catalyst Selection
Analytical Characterization
Spectroscopic Methods
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Chemical Reactions
(Rac)-cis-N-Desmethyl Sertraline-d3 undergoes reactions typical of amines and aromatic compounds. Key reactions include:
Alkylation
The primary amine group in the molecule can react with alkylating agents (e.g., alkyl halides) to form N-alkylated derivatives. This reaction is critical for modifying the compound’s structure for specific research applications.
Oxidation
The amine group may undergo oxidation to form nitroso or nitramine derivatives. This reaction is often mediated by oxidizing agents like peracetic acid or hydrogen peroxide.
Acetylation
Acetylation of the amine group can occur using acetylating agents (e.g., acetic anhydride), leading to N-acetyl derivatives. This reaction alters the compound’s solubility and pharmacokinetic properties.
Deamination
The amine group may lose ammonia (NH₃) through deaminase enzymes or chemical agents, resulting in imine or carbonyl-containing derivatives.
Metabolic Pathways
While the deuterated form is primarily used as a reference standard, its metabolic fate mirrors that of the non-deuterated metabolite, desmethylsertraline . Key enzymes and pathways include:
Cytochrome P450 (CYP) Enzymes
-
CYP3A4, CYP2C19, CYP2C9 : Mediate the demethylation of sertraline to desmethylsertraline. The deuterated form may exhibit altered kinetics due to isotopic effects .
-
CYP2D6, CYP2B6 : Contribute to minor metabolic pathways, particularly at lower concentrations .
Glucuronidation
Both sertraline and its metabolites undergo glucuronidation via UDP-glucuronosyltransferases (UGTs), forming water-soluble conjugates for excretion .
Monoamine Oxidase (MAO)
Desmethylsertraline can be deaminated by MAO-A and MAO-B to α-hydroxy sertraline ketone, which is subsequently glucuronidated .
Scientific Research Applications
(Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) has several scientific research applications, including:
Pharmacokinetic Studies: The compound is used in pharmacokinetic studies to track the metabolism and distribution of Sertraline in the body.
Environmental Research: It is utilized to detect and analyze the presence of pharmaceutical compounds in wildlife and environmental samples.
Clinical Testing: The compound serves as a reference standard in clinical testing to ensure the accuracy and reliability of analytical methods.
Drug Development: It is used in drug development to study the pharmacokinetics and pharmacodynamics of Sertraline and its metabolites.
Mechanism of Action
The mechanism of action of (Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) is similar to that of Sertraline. It functions as a selective serotonin reuptake inhibitor, increasing the levels of serotonin in the brain by inhibiting its reuptake into presynaptic neurons. This leads to an enhancement of serotonergic neurotransmission, which is associated with improved mood and reduced symptoms of depression .
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
Key Observations :
- Stereochemical Differences : The cis and trans isomers exhibit distinct pharmacokinetic behaviors due to spatial arrangement, impacting receptor binding and metabolic stability .
- Deuteration Impact : Deuterated analogs (e.g., d3 or d7 labels) minimize isotopic interference in LC-MS/MS, improving assay precision .
Functional Analogs in Other Drug Classes
Key Observations :
- Cross-Drug Utility : Deuteration strategies are standardized across SSRIs (e.g., sertraline, dapoxetine) to track demethylation, a common Phase I metabolic reaction .
- Regulatory Considerations : Deuterated analogs require rigorous validation for isotopic purity (>99%) to avoid analytical artifacts .
Physicochemical and Analytical Comparisons
Key Observations :
- Chromatographic Separation: Deuterated compounds show slight retention time shifts, enabling co-elution avoidance with non-deuterated analogs .
Biological Activity
(Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) is a deuterated derivative of N-Desmethyl Sertraline, a metabolite of the widely used antidepressant sertraline. This compound is significant in pharmacological research due to its potential effects on serotonin transport and receptor binding, as well as its implications in drug metabolism studies. This article explores the biological activity of this compound, including its pharmacodynamics, interactions, and relevant case studies.
- Molecular Formula : C₁₆H₁₃D₃Cl₃N
- Molecular Weight : 331.68 g/mol
- Solubility : Data not available
- Catalog Number : RCLS127638
(Rac)-cis-N-Desmethyl Sertraline-d3 primarily acts as a selective serotonin reuptake inhibitor (SSRI). It exhibits binding affinity to the serotonin transporter (SERT), which is crucial for the reuptake of serotonin from the synaptic cleft. The deuteration may influence its pharmacokinetic properties, potentially altering metabolic stability and half-life compared to its non-deuterated counterparts.
Biological Activity and Pharmacodynamics
- Binding Affinity :
- Metabolic Stability :
- Thermodynamic Studies :
Case Study 1: Interaction with Cyclodextrins
A study investigated the interaction between sertraline hydrochloride and randomly methylated β-cyclodextrin (RMβCD). The results indicated a complex formation with a stoichiometry greater than 1:1, suggesting that modifications like deuteration may enhance solubility and bioavailability through improved interactions with cyclodextrins .
Case Study 2: Genetic Variability in Drug Metabolism
Research has highlighted how genetic variants in drug-metabolizing enzymes can affect the pharmacokinetics of SSRIs like sertraline. Variants in cytochrome P450 enzymes can lead to significant differences in drug clearance rates among individuals, which may also apply to its metabolites such as (Rac)-cis-N-Desmethyl Sertraline-d3 .
Comparative Table of Biological Activities
| Compound | Binding Affinity (Ki) | Metabolic Stability | Pharmacological Activity |
|---|---|---|---|
| Sertraline | High | Moderate | Antidepressant |
| N-Desmethyl Sertraline | Low | High | Reduced efficacy |
| (Rac)-cis-N-Desmethyl Sertraline-d3 | Lower than sertraline | Potentially higher due to deuteration | Minimal compared to sertraline |
Q & A
Basic: What analytical methods are recommended for quantifying (Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride) in biological matrices?
Answer:
Liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS) are optimal for quantification due to their sensitivity and specificity. For LC-MS, use a C18 column with a mobile phase of methanol/water (60:40 v/v) containing 0.1% formic acid to enhance ionization . Deuterated analogs like this compound serve as internal standards to correct for matrix effects and instrument variability. Method validation should include linearity (1–100 ng/mL), precision (<15% RSD), and recovery (>80%) using spiked plasma or tissue homogenates .
Advanced: How does deuteration influence the metabolic stability of (Rac)-cis-N-Desmethyl Sertraline-d3 compared to its non-deuterated form?
Answer:
Deuteration at specific positions (e.g., methyl groups) slows metabolic degradation via the kinetic isotope effect (KIE), reducing CYP450-mediated oxidation rates. To assess this, incubate both compounds with human liver microsomes (HLMs) and measure half-life (t½) using LC-MS/MS. For example, a study showed a 2.3-fold increase in t½ for deuterated sertraline analogs due to reduced C-H bond cleavage . However, validate isotopic purity (>99% deuterium incorporation) via high-resolution MS to avoid confounding results from partial deuteration .
Basic: What storage conditions are critical for maintaining the stability of (Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride)?
Answer:
Store lyophilized powder at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation. For solutions, use methanol as a solvent (100 μg/mL) and avoid repeated freeze-thaw cycles, which can cause isotopic exchange or precipitation. Stability studies under accelerated conditions (40°C/75% RH for 30 days) should confirm <5% degradation via LC-UV .
Advanced: How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
Answer:
Discrepancies often arise from differences in protein binding, tissue distribution, or interspecies metabolic variations. Address this by:
- Parallel assays: Compare in vitro HLMs with in vivo plasma samples from rodent models.
- Physiologically based pharmacokinetic (PBPK) modeling: Incorporate parameters like volume of distribution (Vd) and clearance (Cl) from both datasets .
- Isotope tracing: Use deuterium-labeled compound to track metabolite formation in vivo via MS imaging .
Basic: What synthetic routes are reported for (Rac)-cis-N-Desmethyl Sertraline-d3 (hydrochloride)?
Answer:
Synthesis typically involves deuterium incorporation via catalytic hydrogenation of a precursor alkene using deuterium gas (D2) and palladium catalysts. Post-synthesis, purify the compound via recrystallization (ethanol/water) and confirm stereochemistry using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC). Validate structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR and compare retention times to non-deuterated standards .
Advanced: What strategies ensure isotopic purity and minimize deuterium loss during experimental workflows?
Answer:
- Synthetic controls: Use excess D2O in reaction steps to maximize deuteration.
- Analytical validation: Employ high-resolution MS (HRMS) to detect isotopic impurities (<1% protiated form) .
- Sample handling: Avoid protic solvents (e.g., water) during extraction; use acetonitrile or deuterated solvents (e.g., DMSO-d6) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Wear nitrile gloves, lab coats, and safety goggles due to its irritant properties (R36/37/38). Use fume hoods for weighing and solution preparation to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes and consult medical assistance. Store separately from oxidizers in a flammables cabinet (UN1230) .
Advanced: How does (Rac)-cis-N-Desmethyl Sertraline-d3 interact with cytochrome P450 isoforms in metabolic studies?
Answer:
Conduct competitive inhibition assays using CYP3A4/2D6 isoforms and fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Calculate IC50 values via nonlinear regression. For example, sertraline derivatives show IC50 values of 12 μM for CYP2D6, indicating moderate inhibition. Cross-validate with human hepatocytes to account for enzyme interplay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
